Product packaging for Methyl 4-cyano-3-oxobutanoate(Cat. No.:)

Methyl 4-cyano-3-oxobutanoate

Cat. No.: B8712512
M. Wt: 141.12 g/mol
InChI Key: KZHKHYJBEOOUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-3-oxobutanoate (CAS 419572-99-9) is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol. This ester is a versatile and valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its molecular structure features both a reactive keto group and a cyano group, making it a useful precursor for more complex molecules. A key industrial application and synthesis route involves the reaction of a 4-halo-3-oxobutanoate ester with an alkali metal cyanide, such as sodium or potassium cyanide, in methanol . This method provides an industrially advantageous process compared to older laboratory techniques, as it does not require the use of unstable reagents like sodium hydride or extremely low reaction temperatures . A significant research value of this compound lies in its role as a precursor to 4-cyano-3-hydroxybutyrate esters, which are important intermediates in the synthesis of various active pharmaceutical ingredients . As a beta-keto ester derivative, it can undergo various synthetic transformations, including alkylations, acylations, and cyclizations, which are fundamental for constructing complex heterocyclic architectures often found in drug candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B8712512 Methyl 4-cyano-3-oxobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

methyl 4-cyano-3-oxobutanoate

InChI

InChI=1S/C6H7NO3/c1-10-6(9)4-5(8)2-3-7/h2,4H2,1H3

InChI Key

KZHKHYJBEOOUAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC#N

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Cyano 3 Oxobutanoate and Analogues

Direct Cyanation Approaches

Direct cyanation represents a straightforward method for introducing the nitrile group into the target molecule. This typically involves the reaction of a suitable halo-ester with a cyanide salt.

Reaction of 4-Halo-3-oxobutanoic Acid Esters with Alkali Metal Cyanides

A common and effective process for producing methyl 4-cyano-3-oxobutanoate and its analogues involves the reaction of a 4-halo-3-oxobutanoate compound with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a suitable solvent like methanol (B129727). google.com This method is applicable to various esters, including ethyl, isopropyl, and octyl 4-bromo-3-oxobutanoate, to yield their corresponding 4-cyano derivatives. google.com

The reaction proceeds via a nucleophilic substitution mechanism. The carbon atom bonded to the halogen in the 4-halo-3-oxobutanoate is electron-deficient (electrophilic) due to the electron-withdrawing nature of the adjacent carbonyl group and the halogen itself. youtube.comyoutube.com The cyanide ion (CN⁻), typically from potassium or sodium cyanide, acts as a potent nucleophile, possessing a lone pair of electrons on the carbon atom. youtube.comyoutube.com

The mechanism involves the attack of the cyanide nucleophile on the electrophilic carbon atom. youtube.com Simultaneously, the bond between the carbon and the halogen atom breaks, with the halogen departing as a halide ion (e.g., Br⁻ or Cl⁻). youtube.comyoutube.com This process, where the bond-making and bond-breaking occur in a single concerted step, is characteristic of an SN2 (bimolecular nucleophilic substitution) reaction. The formation of the new carbon-carbon bond results in the desired nitrile product. youtube.com

The choice of solvent and reaction temperature is crucial for the successful synthesis of 4-cyano-3-oxobutanoates. Methanol is commonly employed as the solvent for this reaction. google.com The reaction temperature is typically maintained within a range of -10°C to the boiling point of the reaction mixture, with a preferred range of -10°C to 40°C to ensure optimal reaction rates and minimize side reactions. google.com

The reaction can be carried out by adding the 4-halo-3-oxobutanoate, either neat or as a methanol solution, to the alkali metal cyanide which may also be in a methanol solution. google.com The progress of the reaction can be monitored using standard analytical techniques such as chromatography. google.com

Table 1: Reaction Conditions for Cyanation of 4-Halo-3-oxobutanoates google.com

Starting MaterialCyanide SourceSolventTemperaturePurity of Product
Methyl 4-bromo-3-oxobutanoatePotassium CyanideMethanolIce bath to Room Temp.83%
Methyl 4-chloro-3-oxobutanoatePotassium CyanideMethanolRoom Temp. to 40°C71%
Ethyl 4-bromo-3-oxobutanoateSodium CyanideMethanol0°C to Room Temp.63%
Isopropyl 4-bromo-3-oxobutanoateSodium CyanideMethanol0°C to Room Temp.72%

Cyanation of Methyl 4-Bromo-3-oxobutanoate with Sodium Cyanide

A specific procedure for the synthesis of this compound involves dissolving 10 g of methyl 4-bromo-3-oxobutanoate in 100 g of methanol. google.com The solution is cooled to 0°C, and a solution of 4 g of sodium cyanide in 100 g of methanol is added. google.com After the addition is complete, the mixture is gradually warmed to room temperature while being stirred. google.com The workup procedure involves pouring the reaction mixture into water and extracting the product with ethyl acetate. google.com

Cyanation of Methyl 4-Chloro-3-oxobutanoate with Potassium Cyanide

Alternatively, this compound can be synthesized from its chloro-analogue. In a representative procedure, 0.4 g of potassium cyanide is added to a solution of 1 g of methyl 4-chloro-3-oxobutanoate in 20 ml of methanol at room temperature. google.com The mixture is then heated to 40°C and maintained at that temperature for 8 hours. google.com Following the reaction, the solution is cooled, and the pH is adjusted to 3 with water and concentrated sulfuric acid before extraction with diethyl ether to yield the product with a purity of 71%. google.com

Indirect and Convergent Synthetic Pathways for Related α-Cyano-β-Keto Esters

Beyond direct substitution, indirect and convergent strategies are employed for the synthesis of the broader class of α-cyano-β-keto esters. These methods build the carbon skeleton with the required functional groups in a more constructed manner.

One prominent example is the Claisen condensation. mdpi.com For instance, diethyl 2-cyano-3-oxosuccinate, an analogue, can be synthesized via the Claisen condensation of ethyl cyanoacetate (B8463686) with diethyl oxalate (B1200264) using sodium ethoxide in ethanol (B145695) at room temperature. mdpi.com This reaction involves the formation of an enolate from ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate to form the new carbon-carbon bond and construct the α-cyano-β-keto ester framework. mdpi.com

Another synthetic approach involves the reaction of carboxylic acids with Meldrum's acid. mdpi.com Phenylacetic acid derivatives can be activated with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), followed by condensation with Meldrum's acid. mdpi.com The resulting intermediate is then refluxed in tert-butanol (B103910) to yield the corresponding β-keto ester. mdpi.com This methodology provides a route to various substituted β-keto esters which could be precursors for cyanation or other transformations.

Other established methods for synthesizing β-keto esters include the decarboxylative Claisen condensation, which utilizes substituted malonic acid half oxyesters, and reactions of esters with acyl chlorides mediated by reagents like titanium tetrachloride. organic-chemistry.org These varied pathways offer flexibility in accessing a wide range of α-cyano-β-keto esters and related compounds, starting from different and readily available materials.

Claisen Condensation Routes for α-Cyano-β-Keto Esters

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that utilizes the reactivity of esters in the presence of a strong base. It is a robust method for the synthesis of β-keto esters and their derivatives. Specifically, a "crossed" or "mixed" Claisen condensation is employed for the synthesis of α-cyano-β-keto esters.

This reaction involves the condensation between two different esters, one of which must be enolizable. For the synthesis of an α-cyano-β-keto ester, a cyanoacetate ester, such as methyl cyanoacetate, serves as the enolizable component. The α-protons of methyl cyanoacetate are particularly acidic due to the electron-withdrawing effects of both the adjacent nitrile (-CN) and ester (-COOCH₃) groups. This enhanced acidity facilitates deprotonation by a strong base to form a resonance-stabilized enolate anion.

The general mechanism proceeds through the following steps:

Enolate Formation: A strong base, typically a sodium alkoxide like sodium methoxide (B1231860) (NaOCH₃), abstracts an acidic α-proton from methyl cyanoacetate. The use of an alkoxide that matches the alkyl group of the ester is crucial to prevent transesterification side reactions.

Nucleophilic Attack: The resulting enolate anion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of a second, non-enolizable or less reactive ester (an acyl donor), such as methyl acetate. This forms a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide group (-OCH₃) as a leaving group.

Deprotonation (Driving Force): The newly formed α-cyano-β-keto ester has a highly acidic proton on the carbon situated between the keto, cyano, and ester groups. The alkoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates this carbon. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium toward the product.

Protonation: A final acidic workup step is required to neutralize the enolate and any remaining base, yielding the final α-cyano-β-keto ester product.

The reaction between methyl cyanoacetate and an acyl chloride in the presence of a base like magnesium ethoxide also represents a viable pathway to these compounds.

Table 1: Components in Claisen Condensation for α-Cyano-β-Keto Esters
RoleExample CompoundFunction
Enolizable EsterMethyl CyanoacetateProvides the nucleophilic enolate upon deprotonation. The cyano group enhances α-proton acidity.
Acyl DonorMethyl AcetateProvides the electrophilic carbonyl carbon that is attacked by the enolate.
BaseSodium Methoxide (NaOCH₃)Removes the acidic α-proton to generate the enolate and drives the reaction by deprotonating the product.
SolventMethanol or other inert solventProvides the reaction medium. Using the corresponding alcohol prevents transesterification.
ProductThis compoundThe target α-cyano-β-keto ester formed after acidic workup.

Multicomponent Reactions Involving β-Keto Esters and Nitriles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. Derivatives of cyanoacetic acid are valuable building blocks in such reactions.

While a direct one-pot synthesis of this compound via an MCR is not prominently documented, analogous reactions highlight the utility of β-ketonitriles and related compounds in these convergent strategies. For instance, one-pot three-component reactions involving aroyl acetonitriles (a type of β-ketonitrile), aromatic aldehydes, and other nucleophiles can rapidly generate highly substituted, functionalized heterocyclic systems. rsc.org

A notable example is the Biginelli or Hantzsch-type reactions, where a β-keto ester, an aldehyde, and a nitrogen-containing component (like urea (B33335) or ammonia) condense to form dihydropyrimidines or dihydropyridines, respectively. Adapting this principle, β-ketonitriles can be used in place of β-keto esters. For example, the reaction of guanidines, aldehydes, and cyano ketones can yield 2-aminopyrimidine (B69317) carbonitriles under solvent-free conditions. rsc.org These reactions showcase the ability of the β-ketonitrile moiety to participate in complex cascade sequences involving condensation, Michael addition, and cyclization steps.

Table 2: Example of a Multicomponent Reaction Involving a β-Ketonitrile Analogue
Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aroyl Acetonitrile (B52724) (β-Ketonitrile)Aromatic AldehydeGuanidineChitosan, 85°C, Solvent-free2-Aminopyrimidine Carbonitrile rsc.org
Malononitrile or Ethyl CyanoacetateAldehyde or KetoneCH-Acid (e.g., Dimedone)Basic catalyst (e.g., Piperidine)Polyfunctionalized Heterocycles (e.g., 4H-pyrans) researchgate.net

These examples, while not yielding this compound directly, underscore the synthetic potential of using β-keto ester and nitrile functionalities within multicomponent strategies to construct diverse molecular architectures efficiently.

Chemoenzymatic and Biocatalytic Strategies for Enantiomerically Enriched Derivatives

The development of stereoselective syntheses is crucial for producing chiral molecules, particularly for pharmaceutical applications. Chemoenzymatic and biocatalytic methods have emerged as powerful tools for creating enantiomerically enriched compounds under mild and environmentally benign conditions. For derivatives of this compound, these strategies primarily focus on the asymmetric reduction of the keto group to produce chiral β-hydroxy esters.

A highly effective approach involves the use of ketoreductases (KREDs). These enzymes, often requiring a cofactor such as NADPH, can catalyze the reduction of α-cyanoalkyl-β-keto esters with exceptional levels of stereocontrol. Research has demonstrated that KREDs can achieve dynamic kinetic resolution, where the enzyme selectively reduces one enantiomer of a rapidly racemizing substrate, to produce the corresponding optically pure β-hydroxy esters. This method has successfully yielded products with greater than 99% diastereomeric excess (de) and greater than 99% enantiomeric excess (ee). researchgate.netacs.org The resulting chiral β-hydroxy-α-cyano esters are valuable intermediates for the synthesis of other important chiral molecules, such as substituted γ-butyrolactams. researchgate.net

Another class of enzymes, alcohol dehydrogenases (ADHs), has also been applied to the asymmetric reduction of various β-keto esters. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used as a whole-cell catalyst to reduce a range of β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov The high enantioselectivity of these enzymatic reactions provides a reliable route to chiral building blocks derived from β-keto esters.

Table 3: Biocatalytic Reduction of α-Cyano-β-Keto Esters
BiocatalystSubstrateProductKey FeaturesReference
Ketoreductase (KRED)α-Cyanoalkyl-β-keto esterOptically pure β-hydroxy-α-cyanoalkyl esterHigh stereoselectivity (>99% de, >99% ee); NADPH-dependent. researchgate.net
(S)-1-Phenylethanol Dehydrogenase (PEDH)β-Keto esterEnantiopure β-hydroxy esterWhole-cell catalysis; high enantioselectivity. nih.gov

These biocatalytic strategies offer a significant advantage over traditional chemical methods by providing access to highly enantiomerically enriched products in a single, efficient synthetic step.

Chemical Transformations and Reactivity Profiles of Methyl 4 Cyano 3 Oxobutanoate

Role as a Reactive Methylene Compound in Condensation Reactions

The methylene group in Methyl 4-cyano-3-oxobutanoate, positioned between two electron-withdrawing groups (the cyano group and the keto group), is highly acidic and thus serves as a reactive methylene compound. This heightened acidity facilitates the formation of a stable carbanion in the presence of a base. This carbanion is a potent nucleophile that can readily participate in various condensation reactions, most notably the Knoevenagel condensation.

In a typical Knoevenagel condensation, the carbanion generated from this compound attacks the carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the resulting aldol-type adduct yields a more stable, conjugated α,β-unsaturated system. The reactivity of the methylene group is crucial for the formation of the initial carbon-carbon bond, which is the foundation for the synthesis of more complex molecules. The presence of both the cyano and the keto groups enhances the stability of the intermediate carbanion through resonance, thereby driving the condensation reaction forward.

Cyclocondensation Reactions of this compound and Related α-Cyano-β-Keto Esters

The multiple reactive sites within this compound and related α-cyano-β-keto esters make them ideal substrates for cyclocondensation reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions often proceed through a sequence of condensation, addition, and cyclization steps, providing efficient routes to valuable pyridine, piperidine, and other polyfunctionally substituted heterocyclic systems.

The synthesis of pyridine derivatives can be achieved through reactions that capitalize on the reactivity of both the active methylene and the cyano groups of α-cyano-β-keto esters. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reactivity of related compounds provides a strong indication of its synthetic potential. For instance, the reaction of methyl 3-oxobutanoate with 2-cyano-3-(x-nitrophenyl)prop-2-enamides results in the formation of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates researchgate.netrsc.org. This transformation highlights the utility of the β-keto ester moiety in constructing the pyridine ring.

A plausible pathway for the formation of pyridine derivatives from this compound would involve a reaction analogous to the Guareschi–Thorpe synthesis. This would entail a three-component condensation between the β-keto ester, an alkyl cyanoacetate (B8463686) or cyanoacetamide, and an ammonia source nih.gov. The reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the pyridine ring.

The synthesis of piperidine derivatives from this compound can be envisioned through multi-step sequences involving Michael additions and subsequent cyclizations. The reaction of methyl 3-oxobutanoate with 2-cyano-3-(x-nitrophenyl)prop-2-enamides has been shown to produce not only pyridine derivatives but also methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates researchgate.netrsc.org. This indicates that under certain conditions, the reaction can be controlled to favor the formation of the saturated piperidine ring over the aromatic pyridine.

The key step in the formation of the piperidine ring is the Michael addition of the enolate of the β-keto ester to an α,β-unsaturated system, followed by an intramolecular cyclization involving the cyano or ester group. The specific reaction conditions, such as the choice of base and solvent, would be critical in directing the reaction towards the desired piperidine product.

The rich functionality of this compound allows for its derivatization into a wide array of polyfunctionally substituted heterocyclic systems. Its ability to act as a multicomponent reaction partner makes it a valuable precursor for the synthesis of complex molecular architectures in a single step.

The synthesis of 4H-pyran derivatives is a well-established transformation that often utilizes a three-component reaction between an aromatic aldehyde, a compound with a reactive methylene group (like malononitrile), and a 1,3-dicarbonyl compound researchgate.netnih.gov. While specific studies focusing on this compound are not prevalent, its structural similarity to commonly used β-keto esters such as ethyl acetoacetate suggests its applicability in this reaction.

The general mechanism for this synthesis involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This is followed by a Michael addition of the enolate of the β-keto ester (in this case, derived from this compound) to the unsaturated intermediate. The subsequent intramolecular cyclization and tautomerization lead to the formation of the highly substituted 4H-pyran ring. The reaction is often catalyzed by a base and can be carried out under environmentally benign conditions.

Table 1: Synthesis of 4H-Pyran Derivatives via Three-Component Reaction

AldehydeActive Methylene Compound1,3-Dicarbonyl CompoundCatalystSolventProduct
Aromatic AldehydeMalononitrileThis compound (postulated)Base (e.g., piperidine)Ethanol (B145695)2-Amino-4-aryl-3,x-dicyano-5-oxo-4,5-dihydropyran-y-carboxylate

This table is illustrative of a potential reaction based on the known reactivity of similar compounds.

The Biginelli reaction is a classic multicomponent reaction that involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and a urea (B33335) or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones researchgate.netnih.gov. The versatility of this reaction allows for the use of a wide range of substrates, and it is conceivable that this compound could serve as the β-keto ester component in a Biginelli-like reaction.

In such a reaction, this compound would react with an aldehyde and a urea or thiourea derivative in the presence of an acid catalyst. The proposed mechanism involves the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-keto ester. Subsequent cyclization and dehydration would yield the corresponding tetrahydropyrimidine derivative. The presence of the cyano group at the 4-position of the butanoate chain would result in a novel class of substituted tetrahydropyrimidines.

Table 2: Postulated Synthesis of Tetrahydropyrimidine Derivatives via Biginelli-like Reaction

Aldehydeβ-Keto EsterUrea/ThioureaCatalystProduct
Aromatic AldehydeThis compoundUreaAcid (e.g., HCl)4-Aryl-5-(methoxycarbonyl)-6-(cyanomethyl)-3,4-dihydropyrimidin-2(1H)-one
Aromatic AldehydeThis compoundThioureaAcid (e.g., HCl)4-Aryl-5-(methoxycarbonyl)-6-(cyanomethyl)-3,4-dihydropyrimidine-2(1H)-thione

This table presents a hypothetical reaction pathway based on the principles of the Biginelli reaction.

Derivatization to Polyfunctionally Substituted Heterocyclic Systems.

Formation of Thienopyridine and Pyrido[3,4-c]pyridine Systems.

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound serves as a key starting material for the synthesis of biologically active scaffolds such as thienopyridines and pyrido[3,4-c]pyridines.

The synthesis of thieno[2,3-b]pyridines, for instance, can be achieved through a multicomponent reaction known as the Gewald reaction. While direct examples utilizing this compound are not extensively documented in readily available literature, the general principle involves the condensation of a β-keto nitrile with an activated methylene compound and elemental sulfur in the presence of a base. This reaction proceeds through the formation of a 2-aminothiophene intermediate, which then undergoes cyclization to form the thienopyridine core. The versatility of this method allows for the introduction of various substituents on the resulting heterocyclic system.

Similarly, the synthesis of pyrido[3,4-c]pyridine derivatives can be approached through condensation reactions involving the β-keto ester and nitrile functionalities of this compound. One potential strategy involves the condensation of acetoacetate esters with N-arylcyanoacetamide to form 4-methyl-3-cyano-pyridine-2,6-diones, which can then undergo further transformations to yield the desired pyridopyridazine core, a related nitrogen-containing fused system mdpi.comresearchgate.net. These reactions highlight the utility of β-keto nitriles in constructing complex heterocyclic frameworks.

Reactions Leading to Isoquinoline and Naphthyridine Derivatives.

The synthesis of isoquinoline and naphthyridine derivatives, important classes of nitrogen-containing heterocycles with a wide range of biological activities, can also be envisioned starting from β-keto nitriles like this compound.

For the synthesis of isoquinolines, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with β-keto nitriles has been reported to produce a broad range of isoquinoline derivatives with high chemo- and regioselectivities organic-chemistry.org. This method provides a powerful tool for the construction of functionalized isoquinolines.

The construction of the naphthyridine skeleton can be achieved through various synthetic strategies. One common approach is the Conrad-Limpach reaction, which involves the thermal condensation of a primary aromatic amine with a β-ketoester, followed by cyclization of the resulting Schiff base intermediate nih.gov. A modification of the Gould-Jacobs reaction, using methyl-2-cyano-3-methoxybut-2-enoate, has been employed to obtain 1,5-naphthyridinecarbonitrile derivatives nih.gov. These examples demonstrate the potential of β-keto nitrile derivatives in the synthesis of diverse naphthyridine scaffolds.

Biocatalytic Reductions of 4-Cyano-3-oxobutanoates to Chiral Hydroxy Esters.

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic methods for asymmetric synthesis. The reduction of β-keto esters, such as 4-cyano-3-oxobutanoates, to their corresponding chiral hydroxy esters is a key transformation that can be efficiently achieved using biocatalysts.

Enantioselective Reduction with Whole-Cell Biocatalysts.

The following table summarizes the whole-cell-catalyzed reduction of various β-keto nitriles to their corresponding chiral hydroxy nitriles, demonstrating the potential of this methodology.

Substrate (β-Keto Nitrile)Biocatalyst (Organism/Enzyme)Product (Chiral Hydroxy Nitrile)Enantiomeric Excess (ee)Reference
3-Oxo-3-phenylpropanenitrileSaccharomyces cerevisiae (Bakers' Yeast)(R)-3-Hydroxy-3-phenylpropanenitrile>99% researchgate.net
3-Oxo-4-phenylbutanenitrileSaccharomyces cerevisiae (Bakers' Yeast)(R)-3-Hydroxy-4-phenylbutanenitrile>99% researchgate.net
3-Oxo-pentanenitrileSaccharomyces cerevisiae (Bakers' Yeast)(R)-3-Hydroxy-pentanenitrile98% researchgate.net

Enzyme-Catalyzed Desymmetrization Approaches.

Enzyme-catalyzed desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of enantiomerically pure molecules researchgate.neteurekaselect.com. This approach involves the selective transformation of one of two identical functional groups in a symmetrical substrate, leading to a chiral product.

In the context of compounds related to this compound, the desymmetrization of prochiral dinitriles using nitrilases or nitrile hydratases/amidases can produce chiral cyano acids or cyano amides, respectively. While direct enzymatic desymmetrization of a precursor to this compound is not commonly reported, the principle has been successfully applied to other dinitriles. For example, the enantioselective hydrolysis of 3-substituted glutaronitriles catalyzed by whole cells of Rhodococcus sp. yields the corresponding (S)-3-substituted 4-cyanobutanoic acids.

The following table illustrates the enzyme-catalyzed desymmetrization of prochiral dinitriles to their corresponding chiral products.

Substrate (Prochiral Dinitrile)Biocatalyst (Enzyme/Organism)Product (Chiral Cyano Acid/Amide)Enantiomeric Excess (ee)Reference
3-PhenylglutaronitrileRhodococcus sp. AJ270(S)-4-Cyano-3-phenylbutanoic acidup to 95%
3-HydroxyglutaronitrileNitrilase from Pseudomonas fluorescens(S)-4-Cyano-3-hydroxybutanoic acid>98%
cis-1,2-DicyanocyclohexaneNitrilase from Alcaligenes faecalis(1R,2S)-2-Cyanocyclohexanecarboxylic acid>99%

These examples demonstrate the potential of biocatalytic desymmetrization as a route to valuable chiral building blocks from symmetrical dinitrile precursors.

Applications of Methyl 4 Cyano 3 Oxobutanoate in Complex Organic Synthesis

Precursor to Chiral Synthons in Stereoselective Synthesis

A primary application of Methyl 4-cyano-3-oxobutanoate is its role as a prochiral substrate for the synthesis of optically pure chiral building blocks, known as synthons. The stereoselective reduction of its ketone group is a key transformation that yields chiral β-hydroxy nitriles. These products are of significant value in asymmetric synthesis.

Enzymatic methods have proven particularly effective for this transformation, offering high yields and exceptional enantioselectivity. The use of whole-cell biocatalysts can produce either the (R) or (S) enantiomer of the corresponding alcohol, depending on the microorganism employed. For instance, the reduction of the analogous ethyl 4-cyano-3-oxobutanoate has been achieved with high efficiency. The strain Bacillus pumilus has been used to produce the (R)-enantiomer, while Klebsiella pneumoniae can yield the (S)-enantiomer. nih.gov This biocatalytic approach is favored for its mild reaction conditions and high degree of stereochemical control. nih.gov

The resulting chiral synthon, particularly ethyl (R)-4-cyano-3-hydroxybutanoate, is a crucial intermediate for the side chain of the cholesterol-lowering drug atorvastatin. nih.gov The versatility of these chiral nitriles extends to their use in synthesizing other complex molecules, such as iminoalditols, demonstrating their broad utility as chiral synthons. google.com

Table 1: Enzymatic Reduction of Ethyl 4-cyano-3-oxobutanoate

Biocatalyst Strain Product Enantiomer Yield Enantiomeric Excess (ee)
Bacillus pumilus Phe-C3 (R)-enantiomer 89.8% 98.5%
Klebsiella pneumoniae Phe-E4 (S)-enantiomer 83.1% 95.4%

Data sourced from a study on the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate. nih.gov

Intermediate in Pharmaceutical Synthesis

The structural features of this compound make it an important precursor in the synthesis of a range of pharmaceuticals. Its ability to be converted into key chiral intermediates is central to its application in the pharmaceutical industry.

This compound and its ethyl ester analogue are pivotal starting materials for synthesizing the side chain of statin drugs, which are inhibitors of HMG-CoA reductase used to lower cholesterol. researchgate.net The most prominent example is Atorvastatin (marketed as Lipitor), one of the best-selling drugs worldwide. semanticscholar.orggoogle.com

The synthesis of the Atorvastatin side chain relies on the creation of a specific chiral diol structure. The key step involves the asymmetric reduction of the keto group in ethyl 4-cyano-3-oxobutanoate to produce ethyl (R)-4-cyano-3-hydroxybutanoate. nih.govnih.govresearchgate.net This chiral hydroxy nitrile is then further elaborated to construct the full side chain, which is ultimately coupled with the pyrrole core of the Atorvastatin molecule. The high enantiomeric purity achieved through enzymatic reduction is critical for the drug's efficacy. nih.gov

The chiral synthons derived from this compound are also used in the production of other important bioactive molecules, including L-carnitine and analogues of γ-aminobutyric acid (GABA). nih.gov

L-Carnitine: L-carnitine is an essential compound for fatty acid metabolism. The chiral intermediate ethyl (R)-4-cyano-3-hydroxybutanoate serves as a synthon for the production of L-carnitine. nih.gov The synthesis involves the transformation of the nitrile and ester functionalities into the final carboxylic acid and quaternary ammonium structure of L-carnitine.

GABA Analogues: GABA is a major inhibitory neurotransmitter in the central nervous system. Its analogues are used as anticonvulsant and analgesic drugs. Ethyl (R)-4-cyano-3-hydroxybutanoate is a precursor for (R)-4-amino-3-hydroxybutanoic acid, a GABA analogue. nih.gov Furthermore, the synthesis of Pregabalin, another prominent GABA analogue, often proceeds through intermediates containing a cyano group, such as (S)-ethyl 3-cyano-5-methylhexanoate. The cyanomethylation of chiral enolates is a recognized strategy for producing enantiomerically pure 2-substituted derivatives of GABA.

While this compound is a member of the versatile β-ketonitrile class of compounds, its specific application as a direct intermediate in the synthesis of major antihistamine drugs is not extensively documented in prominent synthetic routes. β-Ketonitriles are known precursors for a wide array of heterocyclic compounds, including pyridines and pyrimidines, which can serve as core structures in various pharmaceuticals. nih.gov However, established industrial syntheses for common antihistamines like Cetirizine or Levocetirizine typically start from different precursors, such as 4-chlorobenzophenone or substituted piperazines. The potential for β-ketonitriles to be used in synthesizing novel heterocyclic scaffolds for antihistamine activity remains an area of chemical exploration. nih.gov

The chemical reactivity of this compound makes it a valuable tool for constructing a wide variety of molecular frameworks with biological activity. Beyond the specific examples of statins and neurotransmitter analogues, the functional groups of this compound allow for its incorporation into diverse synthetic schemes.

Chiral nitriles derived from this compound are versatile synthons. For example, they can be used to prepare polyhydroxypyrrolidine and -piperidine type structures, such as 1,4-imino- and 1,5-iminoalditols, which are known for their biological activities. google.com The underlying β-ketoester framework is also found in intermediates used for the biosynthesis of tropane alkaloids, a class of compounds with significant pharmaceutical properties. The related compound, methyl 4-oxobutanoate, has been utilized in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids, further highlighting the utility of this structural motif in building complex, bioactive molecules.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Cyano 3 Oxobutanoate

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. For Methyl 4-cyano-3-oxobutanoate, both ¹H and ¹³C NMR would provide critical data for structural confirmation. While publicly available experimental spectra for this specific compound are scarce, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the methyl ester protons and the two methylene groups. The presence of keto-enol tautomerism would be expected to result in two sets of signals for the keto and enol forms, with their integration reflecting the equilibrium ratio.

Keto Tautomer: The methyl protons of the ester group (-OCH₃) would likely appear as a singlet in the range of 3.7-3.9 ppm. The methylene group adjacent to the ester (C2-H₂) is expected to resonate as a singlet around 3.5-3.7 ppm. The other methylene group, positioned between the ketone and the cyano group (C4-H₂), would also likely be a singlet, appearing further downfield, potentially in the 3.8-4.2 ppm region, due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.

Enol Tautomer: The enol form would display characteristic signals for the vinyl proton and the enolic hydroxyl proton. The vinyl proton (-CH=) signal would likely appear in the 5.0-6.0 ppm range. The enolic hydroxyl proton (-OH) would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but could be expected in the 10-13 ppm range due to intramolecular hydrogen bonding. The methyl ester protons would be slightly shifted compared to the keto form. The C4 methylene protons would be absent in the enol form, replaced by the vinyl proton signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Keto Tautomer: The carbonyl carbon of the ketone (C3) would be the most downfield signal, expected around 200 ppm. The ester carbonyl carbon (C1) would appear in the 165-175 ppm range. The nitrile carbon (C5) is anticipated to resonate in the 115-120 ppm region. The methyl carbon of the ester group (-OCH₃) would be found at approximately 52-55 ppm. The methylene carbon adjacent to the ester (C2) would likely be in the 45-55 ppm range, while the methylene carbon between the ketone and nitrile (C4) would be expected at a similar or slightly more downfield position.

Enol Tautomer: In the enol form, the C3 carbon, now part of a carbon-carbon double bond and bonded to a hydroxyl group, would shift significantly upfield to the 160-170 ppm region. The C2 carbon, also part of the double bond, would appear in the 90-100 ppm range. The other carbon signals would experience slight shifts compared to the keto form.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Keto Tautomer ¹H NMR (ppm) ¹³C NMR (ppm)
-OCH₃3.7-3.9 (s, 3H)52-55
-CH₂- (C2)3.5-3.7 (s, 2H)45-55
-CH₂- (C4)3.8-4.2 (s, 2H)45-55
C=O (Ester, C1)-165-175
C=O (Ketone, C3)-~200
-C≡N (C5)-115-120
Enol Tautomer ¹H NMR (ppm) ¹³C NMR (ppm)
-OCH₃Shifted from ketoShifted from keto
=CH- (C2)5.0-6.0 (s, 1H)90-100
-OH10-13 (br s, 1H)-
C=O (Ester, C1)-Shifted from keto
=C-OH (C3)-160-170
-C≡N (C5)-Shifted from keto

Infrared Spectroscopy (IR)

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ketone, and ester groups.

The key vibrational frequencies would be:

C≡N stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.

C=O stretch (Ketone): A strong, sharp absorption band corresponding to the ketone carbonyl group should appear around 1715-1735 cm⁻¹.

C=O stretch (Ester): Another strong, sharp absorption band for the ester carbonyl group is anticipated in the region of 1735-1750 cm⁻¹. The presence of two distinct carbonyl peaks would be a key feature of the keto form.

C-O stretch (Ester): A strong band for the C-O single bond stretch of the ester is expected between 1000 and 1300 cm⁻¹.

In the case of the enol tautomer, the IR spectrum would exhibit significant differences:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the hydrogen-bonded hydroxyl group.

C=C stretch: An absorption of medium intensity would appear around 1600-1650 cm⁻¹ for the carbon-carbon double bond.

C=O stretch: The ester carbonyl absorption would still be present, possibly at a slightly lower frequency due to conjugation with the C=C bond. The ketone carbonyl absorption would be absent.

Interactive Data Table: Predicted IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Tautomer
NitrileC≡N stretch2240-2260Keto & Enol
KetoneC=O stretch1715-1735Keto
EsterC=O stretch1735-1750Keto
EsterC-O stretch1000-1300Keto & Enol
HydroxylO-H stretch2500-3300 (broad)Enol
AlkeneC=C stretch1600-1650Enol

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₆H₇NO₃), the expected molecular weight is approximately 141.12 g/mol . A patent for the production of this compound reports a mass spectrum with an electron ionization (EI) peak at m/z = 141.0. google.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. Electrospray ionization (ESI-MS) could be used to observe the protonated molecule [M+H]⁺ at m/z 142 or adducts with other ions like sodium [M+Na]⁺ at m/z 164.

The fragmentation pattern in mass spectrometry would be influenced by the functional groups. Common fragmentation pathways could include:

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 110.

Loss of the methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 82.

Cleavage of the bond between C2 and C3, leading to various smaller fragments.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. As of now, there is no publicly available crystal structure for this compound.

Should a crystalline sample be obtained, X-ray diffraction analysis would reveal:

The preferred tautomeric form (keto or enol) in the solid state.

The conformation of the molecule, including the dihedral angles between the functional groups.

The nature of intermolecular interactions, such as hydrogen bonding (if the enol form is present) or dipole-dipole interactions, which govern the crystal packing.

The presence of both a hydrogen bond donor (in the enol form) and multiple hydrogen bond acceptors (the carbonyl oxygens and the nitrile nitrogen) suggests that complex hydrogen bonding networks could be formed in the solid state.

Investigation of Tautomerism in β-Keto Esters

This compound is a β-keto ester and is therefore expected to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry and is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.

The keto form is generally more stable for simple acyclic β-keto esters. However, the enol form can be significantly stabilized by:

Intramolecular Hydrogen Bonding: The formation of a six-membered ring through a hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen can stabilize the enol tautomer.

Conjugation: The C=C double bond in the enol form is in conjugation with the ester carbonyl group, which provides additional electronic stabilization.

Solvent Effects: The position of the equilibrium is highly solvent-dependent. Nonpolar solvents tend to favor the enol form due to the stabilization provided by the intramolecular hydrogen bond, which is less disrupted by solvent interactions. In contrast, polar protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl groups.

The presence of the electron-withdrawing cyano group at the α-position to the ketone is expected to increase the acidity of the C4 protons, which could potentially influence the keto-enol equilibrium. A comprehensive study of the tautomerism of this compound would involve spectroscopic analysis (particularly ¹H NMR) in various solvents to determine the equilibrium constant and thermodynamic parameters for the tautomerization process.

Computational and Theoretical Investigations of Methyl 4 Cyano 3 Oxobutanoate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT allows for the calculation of optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For molecules like Methyl 4-cyano-3-oxobutanoate, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can elucidate the spatial arrangement of atoms and the distribution of electron density. researchgate.net

These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in studies of similar cyano-substituted compounds, DFT has been used to determine the preferred conformation and the planarity of the molecular structure, which is crucial for understanding conjugation effects. researchgate.netnih.gov The reactivity of the molecule can be inferred from the calculated molecular electrostatic potential (MESP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical β-keto-nitrile structure, the oxygen atoms of the carbonyl and ester groups, along with the nitrogen of the cyano group, are expected to be regions of negative potential, susceptible to electrophilic attack. Conversely, the carbonyl carbon and adjacent protons are likely to be electron-deficient.

Table 1: Representative Theoretical Structural Parameters for a Related Cyano-carboxylate Compound (Diethyl 2-cyano-3-oxosuccinate). Note: This data is for a structurally similar compound and is presented to illustrate typical results from DFT calculations.

ParameterBondLength (Å)ParameterAngleValue (°)
C1=O11.225O1-C1-C2124.5
C2-C31.373C1-C2-C3120.3
C3-O21.321C2-C3-O2118.9
C2-C41.428C2-C4-N1178.1
C4≡N11.151C3-O2-C5116.7

Data derived from structural analysis of diethyl 2-cyano-3-oxosuccinate, a related dicarboxylate compound. mdpi.com

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital Theory is essential for describing the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. dergipark.org.tr For cyano-containing organic compounds, the HOMO is often distributed along the π-conjugated system, while the LUMO is also located over these regions. DFT calculations are widely used to determine the energies of these orbitals and predict the molecule's electronic transition properties. dergipark.org.trresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for an Analogous Cyano-Pyran Compound. Note: This data is for a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, and serves as an example.

ParameterValue (eV)
EHOMO-6.12
ELUMO-2.65
Energy Gap (ΔE)3.47
Ionization Potential (I)6.12
Electron Affinity (A)2.65
Chemical Hardness (η)1.735
Electronegativity (χ)4.385

Data derived from a DFT study on a related cyano-pyran derivative. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.gov For cyano-substituted styrylpyridine compounds, TD-DFT calculations have successfully predicted maximum absorption wavelengths that are in good agreement with experimental data. researchgate.netnih.gov

Similarly, vibrational spectra (Infrared and Raman) can be calculated using DFT. The computed vibrational frequencies and intensities help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C≡N stretch of the nitrile group or the C=O stretch of the keto and ester functions. researchgate.net For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (¹H and ¹³C) of molecules, aiding in the structural elucidation of complex organic compounds. researchgate.net The close correlation between theoretical predictions and experimental results validates the accuracy of the computational models used. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations in Biomolecular Interactions (Related Compounds)

While specific docking studies on this compound are not prominent, research on structurally related compounds demonstrates the utility of molecular docking and dynamics simulations in predicting biomolecular interactions. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site. mdpi.com

For example, a series of heterocyclic trans-cyanocombretastatin analogues were evaluated for their anticancer activity, and molecular docking studies were used to investigate their binding modes to tubulin. nih.gov These simulations revealed that the compounds bind to the colchicine binding site on tubulin, stabilized primarily by van der Waals interactions. nih.gov In another study, novel thieno[2,3-b]thiophene derivatives were docked into the active sites of various microbial proteins to validate their potential as antifungal and antibacterial agents. mdpi.com Such studies are crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships, a field where analogues of this compound could be explored.

Prediction of Non-Linear Optical Properties (Related Compounds)

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical switching, and laser technology. dtic.mil The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO responses. The cyano group (–C≡N) is a strong electron-withdrawing group, and when incorporated into suitable molecular structures, it can enhance NLO properties. utah.edu

Computational chemistry is used to predict NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. DFT calculations have been employed to evaluate the NLO properties of various organic and organometallic polymers containing cyano groups. dtic.mil Studies on cyano-based materials have shown that the one-dimensional chained cyano motif can exhibit large optical anisotropy and a strong second-harmonic generation (SHG) effect. utah.edu Theoretical calculations help in understanding the structure-property relationships and guide the design of new materials with optimized NLO performance. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The synthesis of β-ketonitriles, including Methyl 4-cyano-3-oxobutanoate, is undergoing a paradigm shift towards greener and more sustainable practices. Traditional methods often rely on hazardous reagents and harsh conditions, prompting research into environmentally benign alternatives.

Future methodologies are expected to focus on several key principles of green chemistry. One promising area is the acylation of acetonitrile (B52724) anions using inexpensive and safer bases like potassium tert-butoxide (KOt-Bu) in ethereal solvents, which avoids the need for explosive sodium amide or pyrophoric organolithium reagents. nih.govnih.gov This approach is not only safer but also more economical for large-scale production. nih.govnih.gov

Biocatalysis presents another significant frontier for the sustainable synthesis and transformation of nitriles. nih.gov The use of nitrile-converting enzymes, such as nitrilases and nitrile hydratases, offers a pathway to hydrolyze the cyano group under mild, aqueous conditions, producing valuable amides or carboxylic acids with high selectivity and reduced environmental impact. nih.govthieme-connect.de Research into bioengineered organisms, such as specially designed E. coli, is exploring the reduction of β-keto nitriles, further expanding the biocatalytic toolkit. georgiasouthern.edu Cyanide-free enzymatic processes, for example, using aldoxime dehydratases, could also provide sustainable routes to nitrile-containing compounds, eliminating the need to handle highly toxic cyanide salts. researchgate.net

Table 1: Comparison of Synthetic Methodologies for β-Ketonitriles

Feature Traditional Methods Emerging Green Methods
Base/Catalyst Sodium amide, Sodium hydride, Lithium bases nih.gov Potassium tert-butoxide (KOt-Bu), Enzymes (Nitrilases, Nitrile Hydratases) nih.govnih.gov
Reagents Alkali metal cyanides, Organometallics google.com Acetonitrile, Esters/Lactones, Aldoximes nih.govresearchgate.net
Solvents Often anhydrous organic solvents Aqueous media, Ethereal solvents nih.govnih.gov
Conditions High temperatures or cryogenic temperatures nih.gov Ambient temperature, Mild pH nih.govnih.gov
Safety Profile Use of explosive, pyrophoric, and highly toxic reagents Reduced hazard profile, avoidance of toxic cyanides nih.govresearchgate.net
Sustainability Poor atom economy, significant waste generation High atom economy, biodegradable catalysts, reduced waste nih.govnih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound, particularly in achieving high levels of chemo-, regio-, and stereoselectivity. Research is moving beyond classical approaches to embrace sophisticated catalytic systems that can precisely control reaction outcomes.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules from β-ketonitrile precursors. rsc.org Chiral amine catalysts, for instance, can facilitate Michael addition and intramolecular cyclization reactions, leading to the creation of chiral 3,4-dihydrocoumarins and other valuable heterocyclic structures with high enantioselectivity. rsc.org This avenue allows for the construction of optically active molecules that are of significant interest in medicinal chemistry.

Transition-metal catalysis continues to evolve, offering new pathways for C-C bond formation. Palladium-catalyzed methods have been developed for the addition of organoboron reagents to dinitriles, providing a highly selective route to β-ketonitriles. acs.org Furthermore, N-heterocyclic carbene (NHC)-catalyzed reactions are being explored for the coupling of aldehydes and other substrates to form β-ketonitriles under mild, metal-free conditions. acs.org

Biocatalysis offers unparalleled selectivity. The strategic use of engineered enzymes, such as halohydrin dehalogenases, has enabled the highly enantioselective biocatalytic cyanation of epoxides, yielding chiral β-hydroxy nitriles with excellent optical purity (>99% ee). acs.org Applying such engineered enzymes to precursors of this compound could provide direct access to chiral building blocks that are otherwise difficult to synthesize.

Table 2: Overview of Novel Catalytic Systems

Catalytic System Catalyst Type Key Advantage Potential Application
Organocatalysis Chiral Amines/Thioureas High enantioselectivity, metal-free conditions Asymmetric synthesis of heterocyclic drug scaffolds rsc.org
Transition-Metal Palladium complexes, N-Heterocyclic Carbenes (NHCs) High efficiency in C-C bond formation, broad substrate scope Selective synthesis of complex β-ketonitriles acs.orgacs.org
Biocatalysis Engineered Enzymes (e.g., Halohydrin Dehalogenases) Exceptional chemo- and enantioselectivity, green reaction conditions Enantiocomplementary synthesis of chiral synthons acs.org

Expansion of Applications in Chemical Biology and Material Science

The unique bifunctional nature of this compound makes it an attractive building block for creating novel molecules with tailored functions in both chemical biology and material science.

In chemical biology , β-ketonitriles are highly valued as versatile intermediates for the synthesis of heteroaromatic compounds, which form the core of many pharmaceuticals. nih.govrsc.org this compound can serve as a precursor for a wide range of biologically active scaffolds, including pyridines, pyrimidines, pyrazoles, and chromenes. rsc.org Future research will likely focus on leveraging this reactivity to build libraries of complex molecules for drug discovery programs, targeting areas such as oncology and infectious diseases. Furthermore, the enzymatic conversion of the nitrile group can be used to synthesize γ-amino acids or their derivatives, which are important in neuroscience and pharmaceutical development. researchgate.net

In material science , the applications of this compound are less explored but hold considerable promise. The nitrile functional group is a key component in advanced polymer synthesis. For example, cyano-containing compounds can act as the R-group in chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net This technique allows for the creation of polymers with precisely controlled molecular weights and architectures. This compound could be investigated as a novel CTA or as a monomer precursor to introduce functionality into polymer chains, potentially leading to new materials with unique thermal or optical properties. The dicarbonyl portion of the molecule also offers a handle for cross-linking reactions or for grafting onto material surfaces to alter their chemical properties.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Studies

A deeper understanding of the fundamental chemical properties and reactivity of this compound is essential for its rational application in complex syntheses. The integration of advanced experimental techniques with high-level computational studies is a key emerging trend that will provide unprecedented insight.

A central aspect of this molecule's chemistry is its keto-enol tautomerism , where it can exist in equilibrium between the diketo form and a more conjugated enol form. truman.edu The position of this equilibrium is critical as it dictates the molecule's nucleophilic and electrophilic character.

Computational studies , primarily using Density Functional Theory (DFT), are becoming indispensable for probing these systems. researchgate.netorientjchem.org DFT calculations can accurately predict the relative stabilities of the keto and enol tautomers in the gas phase and in various solvents. orientjchem.orgresearchgate.net These theoretical models can also map out reaction pathways, identify transition state structures, and calculate activation energy barriers, providing a mechanistic rationale for observed reactivity and selectivity. researchgate.netorientjchem.org

These computational predictions are validated and complemented by experimental studies . Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium constant in different solvent environments by integrating the distinct signals of each tautomer. truman.edu Other spectroscopic methods, such as infrared (IR) and UV-Vis spectroscopy, provide further structural information, while X-ray crystallography can offer definitive proof of the solid-state structure. mdpi.com By combining these experimental data with computational models, researchers can build a comprehensive picture of the molecule's behavior, enabling the design of more efficient and selective synthetic transformations.

Q & A

Q. What are the established synthetic routes for Methyl 4-cyano-3-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of methyl 4-chloro-3-oxobutanoate (or analogous halogenated precursors) with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like DMF or acetonitrile. For example, highlights that methyl 4-chloro-3-oxobutanoate is synthesized via diketene, HCl, and methanol, suggesting a pathway adaptable to cyano substitution. Reaction optimization includes controlling temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of halide to cyanide) to minimize side reactions like hydrolysis. Post-reaction purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to moisture .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • 1H/13C NMR : The ketone (δ ~2.3–2.7 ppm for α-protons) and ester (δ ~3.7 ppm for OCH3) groups provide distinct signals. The cyano group’s electron-withdrawing effect deshields adjacent protons, observable in splitting patterns .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]+ at m/z 156.07 for C6H7NO3).
  • HPLC : Reverse-phase columns (C18) with UV detection at 210–230 nm assess purity, leveraging methods similar to those in for ethyl 4-chloro-3-oxobutanoate .

Q. What are the key reactivity patterns of this compound under basic conditions?

  • Methodological Answer : The α,β-diketo-cyano structure enables diverse reactions:
  • Knoevenagel Condensation : Reacts with aldehydes in the presence of ammonium acetate to form α,β-unsaturated derivatives.
  • Cyclization : Under acidic conditions, the cyano and ketone groups facilitate heterocycle formation (e.g., pyridones). notes similar reactivity in oxobutanoate derivatives used in medicinal chemistry .

Advanced Research Questions

Q. How can mechanistic studies clarify competing pathways in nucleophilic substitution reactions for cyano-group introduction?

  • Methodological Answer : Kinetic studies (e.g., monitoring via in situ IR or NMR) differentiate SN2 vs. SN1 mechanisms. Isotopic labeling (e.g., 13C in cyanide) and DFT calculations can map transition states. and suggest that steric hindrance and solvent polarity (e.g., DMSO vs. THF) significantly impact pathway dominance. For example, polar aprotic solvents favor SN2 mechanisms, while protic solvents may lead to hydrolysis byproducts .

Q. What strategies optimize this compound’s use in synthesizing bioactive heterocycles?

  • Methodological Answer :
  • Thiazole Synthesis : React with thioureas in ethanol under reflux to form thiazole rings, leveraging the cyano group’s electrophilicity.
  • Pyrazole Derivatives : Hydrazine addition to the ketone, followed by cyclization (see for analogous oxobutanoate cyclizations). Purity is enhanced via flash chromatography (hexane/ethyl acetate gradients) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations).
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolysis to 4-cyano-3-oxobutanoic acid). highlights TLC monitoring during synthesis to track reaction progress and detect intermediates .

Safety and Handling

  • Lab Precautions : Use gloves and goggles due to potential cyanide exposure. Store under nitrogen to prevent hydrolysis (). Work in a fume hood to avoid inhalation of volatile intermediates .
  • Waste Disposal : Neutralize cyanide-containing waste with bleach (NaClO) before disposal (EPA guidelines inferred from ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.